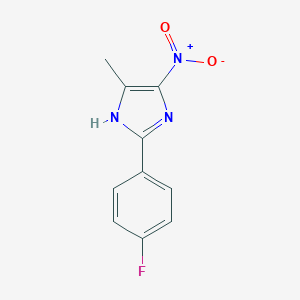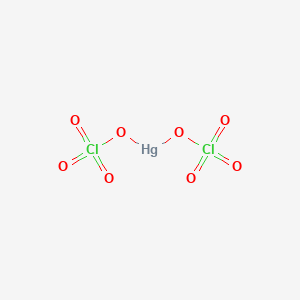
2-(4-Fluorophenyl)-4-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronitrobenzene and 2-methylimidazole.
Nitration: The 4-fluoronitrobenzene undergoes nitration to introduce the nitro group.
Cyclization: The nitrated product is then subjected to cyclization with 2-methylimidazole under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-methyl-4-nitro-1H-imidazole.
Substitution: 2-(4-Phenoxyphenyl)-5-methyl-4-nitro-1H-imidazole.
Oxidation: 2-(4-Fluorophenyl)-5-carboxy-4-nitro-1H-imidazole.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-nitro-1H-imidazole: Similar structure but with a different position of the methyl group.
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
104575-41-9 |
|---|---|
Fórmula molecular |
C10H8FN3O2 |
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
Clave InChI |
CSWDWMZPZDWCGP-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES isomérico |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Sinónimos |
2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)










